Antibacterial Selectivity: Coprinol vs. Illudinic Acid — Favorable Therapeutic Index Differentiation
Coprinol exhibits antibacterial activity specifically against multidrug-resistant Gram-positive bacteria in vitro, a profile that contrasts with the broader (but more toxic) antibacterial spectrum of illudinic acid. Illudinic acid inhibits MRSA with MIC 16 µg/mL but simultaneously displays potent L-1210 murine leukemia cytotoxicity (IC₅₀ 10–15 µg/mL), producing a narrow selectivity window [1]. While peer-reviewed quantitative MIC data for coprinol against individual clinical isolates have historically been available only through vendor channels (precluding direct numeric comparison here), coprinol's demonstrated Gram-positive specificity — coupled with its structurally confirmed absence of epoxide and quinone functional groups — implies a differentiated mechanism of action that is less likely to overlap with the ROS-mediated, DNA-alkylating cytotoxicity characteristic of the illudin class [2]. Two synthetic derivatives of coprinol were prepared and showed reduced antibacterial activity compared to the parent compound, underscoring that minor structural modifications within the cuparane scaffold are not pharmacophorically neutral [3].
| Evidence Dimension | Antibacterial spectrum by bacterial class (Gram-positive vs. Gram-negative) |
|---|---|
| Target Compound Data | Active against multidrug-resistant Gram-positive bacteria in vitro; Gram-negative activity not reported in primary literature |
| Comparator Or Baseline | Illudinic acid: MIC 16 µg/mL vs. MRSA; IC₅₀ 10–15 µg/mL vs. L-1210 leukemia |
| Quantified Difference | Illudinic acid shows sub-IC₅₀ cytotoxicity overlapping its antibacterial MIC range (selectivity index ≤1); coprinol's Gram-positive-restricted activity suggests a potentially wider selectivity margin |
| Conditions | In vitro broth microdilution / agar dilution against clinical bacterial isolates |
Why This Matters
Procurement for antibacterial target identification or resistance mechanism studies requires a Gram-positive-selective chemical probe with minimal confounding cytotoxicity — a profile that coprinol appears to offer compared to more broadly toxic illudalanes.
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- [2] McMorris TC, Kelner MJ, Wang W, Yu J, Estes LA, Taetle R. (Hydroxymethyl)acylfulvene: an illudin derivative with superior antitumor properties. J Nat Prod. 1996;59(9):896-899. doi:10.1021/np960450a. PMID: 8864242. View Source
- [3] Johansson M, Sterner O, Labischinski H, Anke T. Coprinol, a new antibiotic cuparane from a Coprinus species. Z Naturforsch C J Biosci. 2001;56(1-2):31-34. doi:10.1515/znc-2001-1-205. PMID: 11302209. View Source
